(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide
Description
The compound (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide is a structurally complex molecule featuring a cyanoacrylamide backbone substituted with a phenyl group and a piperazine ring linked to a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety. The benzodioxole group may enhance metabolic stability or modulate electronic properties, influencing binding affinity .
Properties
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-13-18(22(27)24-19-4-2-1-3-5-19)15-26-10-8-25(9-11-26)14-17-6-7-20-21(12-17)29-16-28-20/h1-7,12,15H,8-11,14,16H2,(H,24,27)/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXYOPIFYBPLH-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 344.39 g/mol
- IUPAC Name : this compound
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cell lines. For instance, a related compound demonstrated a reduction in the production of these cytokines when tested in J774 murine macrophage cells at concentrations up to 100 μM without causing cytotoxicity .
The anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway, which is crucial in the expression of various inflammatory mediators. The suppression of this pathway leads to decreased expression of adhesion molecules and cytokines, thereby reducing leukocyte migration to inflamed tissues .
3. In Vivo Studies
In vivo studies have further validated the anti-inflammatory effects of related compounds. For example, a study reported that a phenylacrylamide derivative significantly reduced paw edema in animal models when administered at doses comparable to standard anti-inflammatory drugs like dexamethasone . The compound's ability to inhibit leukocyte migration was also noted, with a suppression rate exceeding that of traditional treatments.
4. Cytotoxicity and Safety Profile
The safety profile of this compound appears favorable, as it exhibited no cytotoxic effects on cell viability up to concentrations of 100 μM in preliminary studies . This suggests potential for therapeutic applications without significant adverse effects on cellular health.
Data Table: Summary of Biological Activities
Case Study 1: In Vitro Evaluation
A study published in Pharmaceutical Research evaluated the anti-inflammatory potential of phenylacrylamide derivatives similar to this compound. The compound was tested against LPS-induced inflammation in macrophages, showing a marked decrease in nitrite production and inflammatory cytokines compared to control groups .
Case Study 2: In Vivo Efficacy
In another study focusing on animal models, the compound demonstrated significant efficacy in reducing paw edema induced by complete Freund's adjuvant (CFA). The results indicated that treatment with the compound led to comparable results with established anti-inflammatory agents, suggesting its potential as a therapeutic candidate for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and analogs identified in the literature:
Key Research Findings and Inferences
Piperazine derivatives (e.g., ) are frequently utilized in kinase inhibitors (e.g., GSK-3β, mTOR) due to their ability to form hydrogen bonds and enhance solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for piperazine-linked acrylamides (e.g., carbodiimide-mediated coupling, as in and ) but requires benzodioxolemethyl-piperazine intermediates, which may introduce synthetic challenges in regioselectivity .
Hypothetical Pharmacological Profiles: Compared to the pyrazole-containing analog (), the target’s piperazine-benzodioxolemethyl group may reduce CYP450-mediated metabolism, extending half-life. The absence of a heteroaromatic core (e.g., benzimidazopyrimidinone in ) suggests the target may prioritize GPCR or serotonin receptor modulation over kinase inhibition.
Limitations and Notes
Data Gaps : Direct comparative pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound and analogs are unavailable in the provided evidence. Inferences are drawn from structural analogs and general piperazine-acrylamide pharmacology.
Synthetic Feasibility : and highlight the importance of optimizing piperazine coupling steps, which may require tailored conditions for the benzodioxolemethyl substituent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
